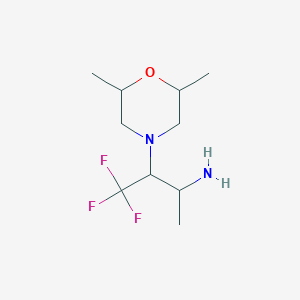
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
Descripción general
Descripción
The compound is an amine derivative of a morpholine structure. Morpholines are a type of heterocycle and are found in a variety of chemical compounds, including pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The compound contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. It also has a trifluorobutan-2-amine group attached to it. The exact structure would need to be confirmed with spectroscopic techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the morpholine ring might make the compound more polar, while the trifluorobutan-2-amine group could potentially make it more acidic .Aplicaciones Científicas De Investigación
Enzyme Inhibitory Properties
A study by Boy et al. (2020) explored the synthesis of novel morpholine-derived Mannich bases, including compounds structurally similar to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. These compounds showed significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) enzymes. This suggests potential applications in the treatment of diseases associated with these enzymes, such as Alzheimer's disease and other neurological disorders (Boy et al., 2020).
Optical Applications
Research by Martín‐Ramos et al. (2013) and Liu et al. (2013) involved the synthesis of ytterbium(III) and europium(III) complexes using β-diketonate ligands with structures related to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. These studies indicated potential applications in optical materials, particularly in NIR-luminescence and red-emission LED fabrication, respectively. These findings highlight the compound's relevance in developing advanced optical materials and technologies (Martín‐Ramos et al., 2013), (Liu et al., 2013).
Synthesis and Structure Analysis
Mawad et al. (2010) and Ross et al. (1987) conducted studies on the synthesis and structural analysis of morpholine derivatives, including those structurally similar to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. Their research provides insights into the compound's molecular structure and potential chemical behaviors, which could inform its use in various scientific and industrial applications (Mawad et al., 2010), (Ross et al., 1987).
Other Applications
Additional studies have explored various applications of morpholine derivatives, including their role in synthesizing new Mannich bases, investigating their luminescence properties, and understanding their interaction in different environments. These studies contribute to a broader understanding of the potential applications of 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine in various scientific and technological fields (Khullar & Chatten, 1967), (Bloor et al., 2001).
Propiedades
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O/c1-6-4-15(5-7(2)16-6)9(8(3)14)10(11,12)13/h6-9H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMCARCFSUVHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(C)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




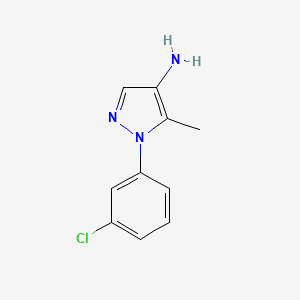
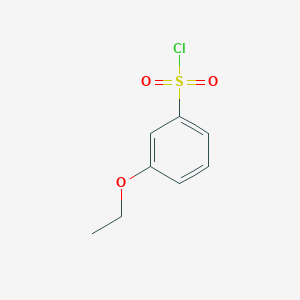
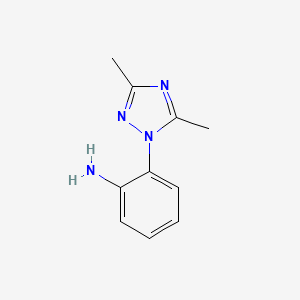


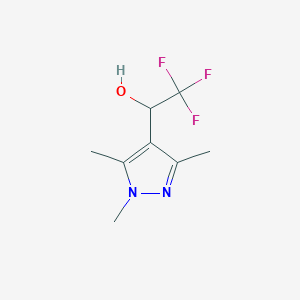

![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)
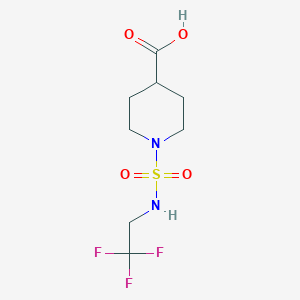
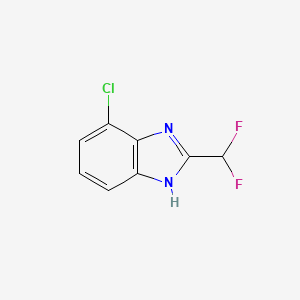
![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)
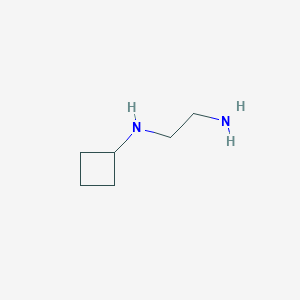
![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)